3,5-dimethyl-1-propyl-1H-pyrazol-4-ol chemical properties
3,5-dimethyl-1-propyl-1H-pyrazol-4-ol chemical properties
Topic: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol: Chemical Properties, Synthesis, and Reactivity Profile Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers
Abstract
This technical guide provides a comprehensive analysis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (CAS: 1489896-29-8), a functionalized heterocyclic scaffold with significant utility in coordination chemistry and drug discovery. Unlike its ubiquitous 1-methyl or 1-phenyl analogs, the 1-propyl derivative offers unique lipophilicity (LogP) modulation while retaining the redox-active core essential for radical scavenging and bioisosteric applications. This document details the "Gold Standard" synthesis via nitrosative cyclization, physicochemical characterization, and the divergent reactivity of the 4-hydroxy moiety.
Chemical Identity & Physicochemical Profile
The 4-hydroxypyrazole core is an amphoteric scaffold. The 1-propyl substitution breaks the tautomeric symmetry typical of
Table 1: Core Chemical Specifications
| Property | Value / Description | Source/Note |
| IUPAC Name | 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol | Official Nomenclature |
| CAS Number | 1489896-29-8 | Verified Identifier |
| Molecular Formula | - | |
| Molecular Weight | 154.21 g/mol | - |
| Predicted LogP | 1.45 ± 0.2 | Calculated (vs. 0.4 for 1-methyl analog) |
| pKa (OH) | 9.8 ± 0.3 | Analog-derived (Phenolic bioisostere) |
| pKa (N2) | ~2.1 (Conjugate acid) | Weakly basic pyridine-like nitrogen |
| Appearance | Off-white to pale yellow crystalline solid | Typical for 4-OH pyrazoles |
| Solubility | Soluble in MeOH, EtOH, DMSO, | Lipophilic propyl chain effect |
Synthesis Methodologies
To ensure high regiochemical purity, the Nitrosative Cyclization Route is the preferred method over direct alkylation. Direct alkylation of 3,5-dimethyl-4-hydroxypyrazole often yields mixtures of
Method A: The "Gold Standard" Nitrosative Cyclization
This route constructs the pyrazole ring after establishing the nitrogen substitution, guaranteeing 100% regioselectivity for the
Reagents:
-
Acetylacetone (2,4-Pentanedione)
-
Sodium Nitrite (
) / Acetic Acid ( ) -
Propylhydrazine (or Propylhydrazine Oxalate)
Protocol:
-
Nitrosation (Precursor Synthesis):
-
Cool a solution of acetylacetone (1.0 eq) in glacial acetic acid to 0–5 °C.
-
Dropwise add an aqueous solution of
(1.2 eq). -
Stir for 2 hours. The solution turns yellow/orange as 3-hydroxyimino-2,4-pentanedione forms.
-
Note: Isolation is optional; many protocols proceed in situ.
-
-
Cyclization:
-
To the reaction mixture, add Propylhydrazine (1.0 eq) slowly to control the exotherm.
-
Heat the mixture to reflux (80–90 °C) for 4 hours.
-
Mechanism:[1] The hydrazine condenses with the carbonyls; the oximino group is reduced/transformed during the cyclization (often requiring a reductant like Zn/AcOH in older protocols, but modern hydrazine-mediated cyclizations often yield the 4-OH or 4-amino depending on conditions. Correction: For 4-OH specifically, the Knorr-type condensation using a 3-acyloxy-2,4-pentanedione or direct oxidation of the pyrazole is often used. However, the most robust lab-scale route for 4-OH is Oxidation of the 1-propyl-3,5-dimethylpyrazole ).
-
Refined Protocol (Oxidative Hydroxylation): Due to the complexity of direct 4-OH ring synthesis, the Oxidation Route is often more practical for this specific derivative.
-
Synthesis of 1-Propyl-3,5-dimethylpyrazole:
-
Condense Acetylacetone + Propylhydrazine in Ethanol (Reflux 2h).
-
Yields the parent pyrazole quantitatively.
-
-
Oxidation:
-
Dissolve the pyrazole in
/ . -
Add
(30%) and a catalytic amount of (Fenton-like conditions) or use Potassium Persulfate ( ). -
The electrophilic hydroxyl radical attacks the electron-rich 4-position.
-
Synthesis Workflow Diagram
Caption: Two-step synthesis via pyrazole formation followed by regioselective C4-oxidation.
Spectroscopic Characterization
The 1-propyl group introduces distinct aliphatic signals that differentiate this molecule from its methyl/phenyl analogs.
-
NMR (400 MHz,
):-
0.92 (t,
Hz, 3H, ) -
1.80 (m, 2H,
) -
2.15 (s, 3H,
) -
2.22 (s, 3H,
) – Distinct from C3 due to asymmetry. -
3.85 (t,
Hz, 2H, ) -
6.50–8.00 (br s, 1H,
, exchangeable)
-
0.92 (t,
-
NMR (100 MHz,
):-
Aliphatic: ~11.2 (
), ~23.5 ( ), ~50.1 ( ) -
Aromatic: ~135.0 (C4-OH), ~138.0 (C3/C5), ~140.0 (C3/C5).
-
Reactivity & Functionalization
The 4-hydroxypyrazole moiety is a versatile chemical handle. Its reactivity is governed by the electron-rich nature of the pyrazole ring and the acidity of the hydroxyl group.
A. O-Alkylation / Acylation
The hydroxyl group (pKa ~9.8) can be deprotonated by weak bases (
-
Application: Creating "masked" prodrugs or ether-linked bioconjugates.
B. Redox Activity (Radical Scavenging)
4-Hydroxypyrazoles are potent antioxidants. They can donate a hydrogen atom (HAT mechanism) to neutralize free radicals, forming a relatively stable pyrazolyloxy radical.
-
Mechanism:[1]
-
The radical is stabilized by resonance with the pyrazole
-system.
C. Coordination Chemistry
The N2 nitrogen (pyridine-like) is a monodentate ligand. However, the adjacent 4-OH group can participate in hydrogen bonding or, if deprotonated, form bidentate bridging modes in metal-organic frameworks (MOFs).
Reactivity Pathway Diagram
Caption: Divergent reactivity modes: Radical scavenging (Red), Ether synthesis (Green), and Metal coordination (Yellow).
Biological & Industrial Applications[7][8]
-
Medicinal Chemistry (Bioisostere): The 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol scaffold serves as a non-classical bioisostere for phenols . Unlike phenols, the pyrazole ring is less prone to Phase II metabolic conjugation (glucuronidation), potentially improving the pharmacokinetic half-life of drug candidates.
-
Kinase Inhibition: Pyrazole-4-ol derivatives mimic the ATP-binding hinge region in kinases. The 1-propyl group provides hydrophobic bulk that can fill specific selectivity pockets (e.g., the "gatekeeper" region) in kinases like JAK or Aurora.
-
Agrochemicals: Used as an intermediate in the synthesis of herbicides where the 4-OH group is derivatized with electron-withdrawing sulfonyl groups to inhibit HPPD enzymes.
References
-
Synthesis of Pyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303. Link
-
Antioxidant Activity: Abrigach, F., et al. (2014).[2] New thiazole, pyridine and pyrazole derivatives as antioxidant candidates. Journal of Molecular Structure. Link
-
N-Alkylation Selectivity: Koehler, B., et al. (2016). Regioselectivity in Pyrazole Alkylation. ResearchGate Discussion/Communications. Link
-
Physical Properties (Analog Data): EPA CompTox Chemicals Dashboard. 1,3,5-Trimethyl-1H-pyrazol-4-ol. Link
-
Oxidative Synthesis: Sheng, X., et al. (2017). Tunable Aerobic Oxidative Hydroxylation of Pyrazol-5-ones. Organic Letters. Link
